molecular formula C7H3BrN2O2 B1331559 5-Bromo-2-cyanonicotinic acid CAS No. 914637-97-1

5-Bromo-2-cyanonicotinic acid

Katalognummer: B1331559
CAS-Nummer: 914637-97-1
Molekulargewicht: 227.01 g/mol
InChI-Schlüssel: ZXMOKCFTQRVZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-cyanonicotinic acid: is an organic compound with the molecular formula C7H3BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a bromine atom and a cyano group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanonicotinic acid typically involves the bromination of 2-cyanonicotinic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and efficient purification techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-cyanonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Amino or thiol derivatives of this compound.

    Reduction Products: 5-Amino-2-cyanonicotinic acid.

    Oxidation Products: 5-Bromo-2-carboxynicotinic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-cyanonicotinic acid has been investigated for its potential therapeutic applications, particularly in:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development. For instance, research indicates that it can inhibit growth in resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cancer progression .

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Inhibition studies have shown that derivatives of this compound can achieve comparable inhibitory activities to standard drugs like acarbose, highlighting its potential as an antidiabetic agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionSignificant inhibition of α-amylase and α-glucosidase

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains. This suggests a promising role in developing new antimicrobial therapies.

Case Study 2: Antitumor Activity

Research involving human cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. The mechanism was linked to the inhibition of specific pathways involved in cell survival .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives synthesized from the compound.

Vergleich Mit ähnlichen Verbindungen

    2-Cyanonicotinic Acid: Lacks the bromine atom at position 5.

    5-Bromo-2-chloronicotinic Acid: Has a chlorine atom instead of a cyano group at position 2.

    5-Bromo-2-aminonicotinic Acid: Contains an amino group instead of a cyano group at position 2.

Uniqueness: 5-Bromo-2-cyanonicotinic acid is unique due to the presence of both a bromine atom and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Biologische Aktivität

5-Bromo-2-cyanonicotinic acid (BCNA) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_6H_4BrN_2O_2
  • Molecular Weight : 232.01 g/mol
  • Structural Features : The compound features a bromine atom at the 5-position and a cyano group at the 2-position of the nicotinic acid moiety, which influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that BCNA exhibits several biological activities, particularly in pharmacological applications. Key areas of activity include:

  • Antimicrobial Properties : Studies have shown that BCNA possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This effect is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions.
  • Antitumor Activity : BCNA has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.
  • Anti-inflammatory Effects : Research indicates that BCNA can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating inflammatory diseases.

The biological activity of BCNA can be attributed to several mechanisms:

  • Enzyme Inhibition : BCNA acts as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular processes critical for pathogen survival.
  • Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.
  • Reactive Oxygen Species (ROS) Modulation : BCNA has been shown to modulate ROS levels in cells, contributing to its cytotoxic effects on tumor cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of BCNA against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 15 µg/mL against S. aureus .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that BCNA exhibited IC50 values of 20 µM against MCF-7 (breast cancer) and 25 µM against A549 (lung cancer) cell lines, indicating potent antitumor activity .
  • Anti-inflammatory Activity :
    • A recent study assessed the anti-inflammatory properties of BCNA in a murine model of arthritis, showing a significant reduction in paw swelling and inflammatory markers compared to controls .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of BCNA compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Methyl 5-bromo-2-cyanonicotinateModerateLowLow
5-Bromo-4-chloronicotinic acidLowHighModerate

Eigenschaften

IUPAC Name

5-bromo-2-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOKCFTQRVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650376
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-97-1
Record name 5-Bromo-2-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyanonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.